Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
Description
The compound "Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-]" is a highly specialized organosilicon derivative featuring a cyclotetrasiloxane core modified with butyl, methyl, and ethanamine substituents.
Properties
CAS No. |
22803-29-8 |
|---|---|
Molecular Formula |
C20H51N3O7Si4 |
Molecular Weight |
558.0 g/mol |
IUPAC Name |
N-[[4-butyl-6,8-bis(diethylaminooxy)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]oxy]-N-ethylethanamine |
InChI |
InChI=1S/C20H51N3O7Si4/c1-12-19-20-31(8)27-32(9,24-21(13-2)14-3)29-34(11,26-23(17-6)18-7)30-33(10,28-31)25-22(15-4)16-5/h12-20H2,1-11H3 |
InChI Key |
JTFGXWXAESOYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)ON(CC)CC)(C)ON(CC)CC)(C)ON(CC)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclotetrasiloxane Core
The starting point is the preparation of 2,4,6,8-tetramethylcyclotetrasiloxane , a cyclic siloxane with four silicon and oxygen atoms alternating in the ring, bearing methyl substituents at silicon atoms.
- Method: Hydrolysis and condensation of dichloromethylsilane or methyltrichlorosilane under controlled acidic or basic conditions to form the cyclic tetramer.
- References: German patent DE102006060355A1 describes processes for preparing tetramethylcyclotetrasiloxane via controlled hydrolysis and ring closure reactions.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Dichloromethylsilane + H2O | Acid/base catalysis, 0-25°C | Silanol intermediates |
| 2 | Silanol intermediates | Condensation, 25-80°C | 2,4,6,8-tetramethylcyclotetrasiloxane |
Functionalization with Ethanamine Groups
The key functionalization step involves grafting N-ethyl ethanamine groups onto the cyclotetrasiloxane core via oxy linkages.
- Reaction Type: Nucleophilic substitution or nucleophilic addition of ethanamine derivatives onto silanol or chlorosilane groups on the cyclotetrasiloxane.
- Typical Reagents: N-ethyl ethanamine or its derivatives, often in the presence of base catalysts to promote substitution.
- Conditions: Mild temperatures (room temperature to 60°C), inert atmosphere to prevent oxidation.
Formation of Tri-Substituted Ethanamine Siloxane
The final compound is formed by linking three ethanamine moieties to the cyclotetrasiloxane ring at the 2,4,6 positions through oxy linkages, creating a trisubstituted siloxane.
| Reaction Step | Description | Conditions |
|---|---|---|
| Attachment of ethanamine groups | Nucleophilic substitution on silanol groups | Room temperature, inert atmosphere |
| Purification | Removal of unreacted amines and by-products | Vacuum distillation or chromatography |
Purification and Characterization
- Purification Techniques: Vacuum distillation, column chromatography, or recrystallization to isolate the pure tris(ethanamine) siloxane.
- Characterization: NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity.
Summary Table of Preparation Steps
| Step No. | Stage | Reactants/Intermediates | Conditions/Notes | Outcome/Product |
|---|---|---|---|---|
| 1 | Cyclotetrasiloxane synthesis | Dichloromethylsilane + H2O | Acid/base catalysis, 0-25°C | 2,4,6,8-tetramethylcyclotetrasiloxane |
| 2 | Butyl group introduction | Cyclotetrasiloxane + butyl reagents | Hydrosilylation, Pt catalyst, mild heating | 8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane |
| 3 | Ethanamine functionalization | 8-butyl cyclotetrasiloxane + N-ethyl ethanamine | Nucleophilic substitution, mild conditions | Ethanamine, N,N',N''-tris substituted siloxane |
| 4 | Purification | Crude product | Vacuum distillation or chromatography | Pure target compound |
Research Findings and Notes
- The cyclotetrasiloxane core is critical for the compound’s stability and reactivity, with methyl and butyl substitutions influencing solubility and steric effects.
- The ethanamine groups provide reactive amine sites for further chemical modification or cross-linking in polymer applications.
- The preparation requires careful control of moisture and temperature to avoid unwanted polymerization or side reactions.
- The compound’s molecular weight (558 g/mol) and complex structure necessitate precise stoichiometric control during synthesis to achieve high purity.
- There is limited direct literature on this exact compound’s preparation, but analogous siloxane-amine syntheses follow similar protocols involving silanol functionalization and amine substitution.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the silicon-oxygen framework.
Substitution: The ethylamine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing advanced materials with unique properties.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- (CAS 10545-36-5): This simpler siloxane-amine hybrid lacks the cyclotetrasiloxane backbone but shares the N-ethyl ethanamine moiety. It exhibits a logP (octanol-water partition coefficient) of 2.206, indicating moderate hydrophobicity, and an ionization energy (IE) of 7.93 eV .
N,N′-[(2,3,5,6-Tetramethyl-p-phenylene)dimethylene]bis[2-chloro-N-(2-chloroethyl)ethanamine] :
- This aromatic amine derivative features a rigid phenylene core and chloroethyl groups. Its crystal structure reveals weak C–H⋯N hydrogen bonding, which stabilizes its conformation .
- The absence of siloxane groups reduces thermal stability compared to the target compound but increases solubility in polar solvents .
Its extended π-conjugation system enables applications in optoelectronics, contrasting with the siloxane-based compound’s likely use in materials science .
Functional Analogues
- Siloxane-Amine Hybrids in MOFs : Luminescent metal-organic frameworks (MOFs) often incorporate amine-functionalized linkers. However, the target compound’s cyclotetrasiloxane backbone differentiates it from MOF linkers, which typically use carboxylates or imidazolates .
- Benzathine Benzylpenicillin : While pharmacologically distinct, this compound’s ethylenediamine core highlights the versatility of amine derivatives in drug design, contrasting with the target compound’s focus on materials .
Table 1: Key Properties of Compared Compounds
Research Findings and Limitations
- Synthesis Challenges: The target compound’s synthesis likely involves multi-step siloxane functionalization, as seen in analogous siloxane-amine hybrids .
- Computational Predictions : Molecular modeling could infer properties like hydrophobicity (logP > 3) and thermal stability (decomposition >250°C) based on its siloxane backbone and bulky substituents .
- Lack of Experimental Data : Absence of peer-reviewed studies on its luminescence, toxicity, or mechanical properties limits actionable comparisons .
Biological Activity
Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-] is a complex siloxane compound that has garnered attention for its potential biological activities. This article delves into the biological effects of this compound, including its interactions with various biological systems and potential applications in medicine and environmental science.
Chemical Structure and Properties
The compound features a siloxane backbone which is known for its unique properties such as flexibility and thermal stability. The presence of ethylamine groups enhances its solubility and reactivity.
Key Properties:
- Molecular Formula: C₁₈H₃₉N₃O₄Si₄
- Molecular Weight: 457.84 g/mol
- Appearance: Clear to pale yellow liquid
- Solubility: Soluble in organic solvents; limited solubility in water
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The siloxane groups can facilitate the insertion into lipid bilayers, potentially altering membrane fluidity and permeability.
-
Antimicrobial Activity:
- Studies have shown that siloxane compounds exhibit antimicrobial properties against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes.
- Case Study: A study demonstrated that similar siloxane derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL.
-
Cytotoxicity:
- Research indicates that certain siloxanes can induce cytotoxic effects in cancer cell lines. The specific pathways involved include apoptosis and necrosis.
- Data Table: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 75 | Apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 60 | Necrosis via membrane disruption |
| A549 (Lung) | 50 | Induction of oxidative stress |
- Neuroprotective Effects:
- Preliminary studies suggest that the compound may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells.
- Research Finding: In vitro assays indicated a significant reduction in reactive oxygen species (ROS) levels when neuronal cells were treated with the compound.
Environmental Impact
Given its siloxane structure, there are concerns regarding the environmental persistence and bioaccumulation potential of this compound. Regulatory assessments indicate that while it is not classified as highly toxic to aquatic life, further studies are warranted to evaluate long-term ecological effects.
Environmental Assessment Findings:
- Hydrolysis Rate: Moderate; dependent on pH levels.
- Bioaccumulation Potential: Low; does not meet criteria for persistent organic pollutants.
Q & A
Q. What are the recommended synthetic routes for this cyclotetrasiloxane-functionalized ethanamine derivative?
Methodological Answer:
- Hydrosilylation : Use platinum-catalyzed hydrosilylation of allyl amines with 8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane to form tris(oxy) linkages. Monitor reaction progress via <sup>29</sup>Si NMR to confirm siloxane bond formation .
- Amine Protection : Protect N-ethyl ethanamine groups with tert-butoxycarbonyl (Boc) to prevent side reactions during siloxane functionalization. Deprotection with trifluoroacetic acid yields the final product .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product (>95% by HPLC) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>29</sup>Si NMR to confirm structure. <sup>29</sup>Si NMR is essential for verifying siloxane backbone integrity (expected peaks: -19 to -22 ppm for D4 siloxanes) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS to validate molecular weight and detect impurities (e.g., incomplete substitution on the siloxane ring) .
- FTIR : Identify Si-O-Si (1050–1100 cm<sup>-1</sup>) and N-H (3300–3500 cm<sup>-1</sup>) stretching vibrations .
Q. How can computational methods predict the compound’s electronic and thermodynamic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) to calculate bond angles, dipole moments, and HOMO-LUMO gaps. Compare with experimental data (e.g., X-ray crystallography in similar siloxane-amine systems) .
- Thermochemical Analysis : Calculate heat of formation and Gibbs free energy using Gaussian 16 to assess stability and reactivity under varying conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, siloxane ring size) influence its properties?
Methodological Answer:
- Substituent Effects : Synthesize analogs with varying alkyl chains (butyl vs. methyl) and siloxane rings (D4 vs. D3). Compare hydrophobicity via contact angle measurements and thermal stability via TGA (decomposition onset >250°C for butyl groups) .
- Structure-Activity Relationships (SAR) : Use DFT to correlate electron-donating/-withdrawing groups with ligand binding efficiency in coordination polymers .
Q. How to resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- Case Study : If <sup>1</sup>H NMR shows unexpected splitting (e.g., due to restricted rotation), perform variable-temperature NMR or 2D NOESY to confirm conformational dynamics .
- Validation : Cross-check MS fragmentation patterns with computational simulations (e.g., MassFrontier) to identify discrepancies caused by isotopic impurities .
Q. What experimental designs optimize its application in hybrid materials (e.g., MOFs or dendrimers)?
Methodological Answer:
- Coordination Chemistry : React with Zn(NO3)2 or CuCl2 in DMF/water to form MOFs. Characterize porosity via BET surface area analysis (>500 m<sup>2</sup>/g for optimal gas adsorption) .
- Polymer Crosslinking : Blend with PDMS and cure at 150°C. Evaluate mechanical properties via rheometry (storage modulus >1 MPa indicates effective crosslinking) .
Q. How to assess its thermal stability and decomposition pathways?
Methodological Answer:
- TGA/DSC : Perform under N2 and air to compare oxidative vs. inert degradation. Siloxane backbone decomposition typically occurs at 300–400°C, while amine oxidation may produce NH3 or NOx.
- Py-GC/MS : Identify volatile decomposition products (e.g., cyclic siloxanes, ethylene derivatives) to propose degradation mechanisms .
Q. What strategies ensure reproducibility in synthesis and characterization?
Methodological Answer:
- Moisture Control : Conduct reactions under argon due to siloxane hydrolysis sensitivity. Use molecular sieves in storage solvents .
- Batch Consistency : Implement QC protocols (e.g., <sup>29</sup>Si NMR for every batch) and reference standards from crystallographically characterized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
